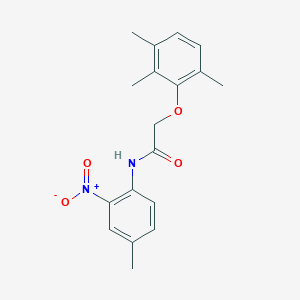![molecular formula C21H20FN3O5 B255136 (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate, also known as DCMF, is a chemical compound with potential applications in scientific research. It is a fluorescent molecule that can be used as a probe for studying biological systems. In
Aplicaciones Científicas De Investigación
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate can be used as a fluorescent probe for studying biological systems. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's disease. This compound can also be used to study protein-protein interactions, enzyme activity, and cell signaling pathways.
Mecanismo De Acción
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate works by binding to specific targets in biological systems and emitting fluorescence when excited by light. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a charge transfer complex between the molecule and its target.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It does not interfere with normal cellular processes and can be used to study biological systems in real-time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate is its high selectivity for specific targets in biological systems. It can be used to study complex biological processes in real-time and can provide valuable insights into the mechanisms underlying disease. However, this compound has some limitations, including its relatively low quantum yield, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several future directions for (E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate research. One area of interest is the development of new fluorescent probes based on the this compound scaffold. These probes could have improved properties, such as higher quantum yields or increased selectivity for specific targets. Another area of interest is the use of this compound in live-cell imaging studies to study dynamic biological processes in real-time. Finally, this compound could be used in drug discovery to identify new compounds that target specific biological pathways.
Métodos De Síntesis
(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. This intermediate is then reacted with pyrrolidine and dimethylamine to form the pyrrolidine ring. The final step involves the reaction of the pyrrolidine intermediate with 4-fluorobenzaldehyde to form this compound.
Propiedades
Fórmula molecular |
C21H20FN3O5 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20FN3O5/c1-23(2)11-12-24-18(13-5-9-16(10-6-13)25(29)30)17(20(27)21(24)28)19(26)14-3-7-15(22)8-4-14/h3-10,18,26H,11-12H2,1-2H3/b19-17+ |
Clave InChI |
LYZZJJNPZDZMTH-HTXNQAPBSA-N |
SMILES isomérico |
C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)F)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)




![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)

